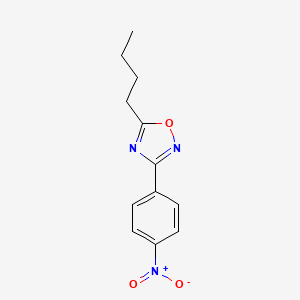

5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-3-4-11-13-12(14-18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMYZGXSTXQVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674500 | |

| Record name | 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-70-2 | |

| Record name | 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Chemo Transformations of 5 Butyl 3 4 Nitrophenyl 1,2,4 Oxadiazole

Retrosynthetic Analysis and Strategic Disconnections for 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

A logical retrosynthetic analysis of this compound identifies the O-acylamidoxime as a key intermediate. This intermediate arises from the condensation of two primary building blocks: 4-nitrobenzamidoxime and a valeryl derivative (e.g., valeryl chloride or valeric anhydride). This disconnection strategy is a cornerstone of 1,2,4-oxadiazole (B8745197) synthesis. lew.ronih.gov

Further disconnection of the 4-nitrobenzamidoxime precursor leads back to 4-nitrobenzonitrile (B1214597) and hydroxylamine. This multi-step approach allows for the modular and convergent assembly of the target molecule, facilitating the introduction of diverse substituents at both the 3- and 5-positions of the oxadiazole ring. nih.govacs.org

Convergent and Linear Synthetic Pathways to the 1,2,4-Oxadiazole Ring System

The synthesis of 1,2,4-oxadiazoles can be approached through both linear and convergent strategies. youtube.com A linear sequence would involve the sequential modification of a single starting material. youtube.com However, for a disubstituted heterocycle like this compound, a convergent approach is generally more efficient. youtube.com This involves the independent synthesis of the key precursors, which are then combined in the final stages. youtube.com

Synthesis and Functionalization of Key Precursors: Amidoximes, Carboxylic Acids, and Activated Esters

The synthesis of the requisite 4-nitrobenzamidoxime is typically achieved by the reaction of 4-nitrobenzonitrile with hydroxylamine. nih.gov This reaction is often carried out in the presence of a base.

The second key precursor is valeric acid or an activated derivative. Valeric acid itself can be used, but the reaction often requires a coupling agent to facilitate the formation of the O-acylamidoxime intermediate. nih.gov More commonly, activated forms such as valeryl chloride or valeric anhydride (B1165640) are employed to ensure efficient acylation of the amidoxime (B1450833). lew.ro

Cyclodehydration, Condensation, and Ring-Closure Reactions for Oxadiazole Formation

The formation of the 1,2,4-oxadiazole ring from the O-acylamidoxime intermediate is a cyclodehydration reaction. nih.govchim.it This step can be promoted by heat or by using a variety of dehydrating agents. nih.govchim.it Common reagents for this transformation include phosphorus oxychloride, thionyl chloride, and triflic anhydride. nih.gov

Alternatively, one-pot procedures have been developed that combine the acylation and cyclization steps. nih.gov For instance, reacting an amidoxime directly with a carboxylic acid in the presence of a suitable activating agent and a superbasic medium like NaOH/DMSO can lead to the formation of the 1,2,4-oxadiazole in a single step. nih.gov

Optimization of Reaction Conditions, Catalysis (e.g., Lewis Acid Catalysis, Organocatalysis), and Solvent Systems for this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity of the final product. The choice of solvent can significantly impact the reaction rate and outcome. For the cyclodehydration step, solvents like toluene, pyridine, or DMF are often used when the reaction is carried out at elevated temperatures. chim.it

Catalysis can play a significant role in promoting the cyclization under milder conditions. Lewis acids, such as BF3-etherate, have been shown to catalyze the reaction between amidoximes and acyl chlorides. prepchem.comprepchem.com Organocatalysts have also emerged as effective promoters for 1,2,4-oxadiazole synthesis. For example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can act as a strong base in dry THF to facilitate the room-temperature cyclization of O-acylamidoximes. nih.govmdpi.com

Microwave-assisted synthesis has also been employed to accelerate the formation of 1,2,4-oxadiazoles, often leading to shorter reaction times and improved yields. nih.gov

Regioselectivity and Stereochemical Considerations in the Construction of 1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and acylating agents is generally a regioselective process. The nitrogen of the amidoxime attacks the carbonyl carbon of the acylating agent, leading to the O-acylamidoxime intermediate, which then cyclizes to the desired 1,2,4-oxadiazole isomer.

Stereochemical considerations are not a factor in the synthesis of the achiral this compound. However, if chiral precursors were used, the stereochemistry would need to be considered throughout the synthetic sequence.

Post-Cyclization Chemical Modifications and Functionalizations of this compound

The this compound molecule offers several sites for post-cyclization modification. The nitro group on the phenyl ring is a versatile functional group that can be reduced to an amine. This amino group can then be further functionalized through a variety of reactions, such as acylation, alkylation, or diazotization followed by substitution.

The butyl group at the 5-position is generally less reactive. However, the aromatic ring can undergo electrophilic substitution reactions, although the strong deactivating effect of the nitro group and the oxadiazole ring would make such reactions challenging.

The 1,2,4-oxadiazole ring itself can undergo rearrangements under certain conditions, such as the Boulton-Katritzky rearrangement, which involves the thermal or photochemical transformation into other heterocyclic systems. chim.it Additionally, the ring can be cleaved under harsh reductive or oxidative conditions.

Data Tables

Table 1: Synthetic Approaches to 1,2,4-Oxadiazoles

| Method | Precursors | Reagents/Conditions | Advantages |

| Two-Step | Amidoxime, Acyl Chloride | Pyridine, Heat | Well-established, reliable |

| One-Pot | Amidoxime, Carboxylic Acid | CDI, NaOH/DMSO | Increased efficiency |

| Catalytic | O-Acylamidoxime | TBAF, THF, Room Temp. | Mild conditions |

| Microwave-Assisted | Amidoxime, Carboxylic Acid | Microwave irradiation | Rapid synthesis |

Table 2: Key Precursors for this compound

| Precursor | Starting Material | Key Transformation |

| 4-Nitrobenzamidoxime | 4-Nitrobenzonitrile | Reaction with hydroxylamine |

| Valeryl Chloride | Valeric Acid | Reaction with thionyl chloride |

Chemical Transformations at the Butyl Substituent

The n-butyl group attached to the C5 position of the oxadiazole ring, while generally stable, offers several opportunities for chemical modification. These transformations typically leverage the reactivity of C-H bonds, which can be activated to introduce a variety of functional groups. The reactions are analogous to those of other alkyl-substituted aromatic or heterocyclic systems.

Oxidation: The methylene (B1212753) (CH₂) group adjacent to the oxadiazole ring is the most susceptible to oxidation, similar to a benzylic position. Controlled oxidation can convert the butyl group into a variety of functional derivatives. For instance, using mild oxidizing agents could yield a secondary alcohol, which could be further oxidized to a ketone. More vigorous oxidation could lead to cleavage of the C-C bond.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom, primarily at the methylene position adjacent to the heterocycle due to the resonance stabilization of the resulting radical intermediate. This halogenated intermediate is a versatile precursor for further functionalization.

Functional Group Interconversions: The halogenated derivative can undergo nucleophilic substitution reactions to introduce a wide range of functionalities. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, while reaction with sodium cyanide would introduce a nitrile group, extending the carbon chain. The introduced functional groups can then be subjected to further transformations, such as the reduction of an azide to an amine or the hydrolysis of a nitrile to a carboxylic acid.

Table 1: Potential Transformations of the Butyl Substituent

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇ | Ketone or Carboxylic Acid (via cleavage) |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | 5-(1-Bromobutyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |

| Hydroxylation | (Following Halogenation) H₂O, Base | 1-(3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl)butan-1-ol |

| Amination | (Following Halogenation) NaN₃ then H₂, Pd/C | 1-(3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl)butan-1-amine |

| Cyanation | (Following Halogenation) NaCN | 2-(3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl)pentanenitrile |

Reactions of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is a highly reactive component of the molecule, primarily due to the strong electron-withdrawing nature of the nitro group. This influences the reactivity of the aromatic ring in both reduction and substitution reactions.

Reduction of the Nitro Group: The most common and synthetically valuable transformation of the 4-nitrophenyl moiety is the reduction of the nitro group to an amine. This reaction dramatically alters the electronic properties of the substituent, converting it from strongly electron-withdrawing to strongly electron-donating. The resulting aniline (B41778) derivative, 4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline, is a key intermediate for numerous further derivatizations, such as diazotization, acylation, and alkylation. A variety of reagents can achieve this transformation selectively without affecting the oxadiazole ring. niscpr.res.inwikipedia.org

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Conditions | Reference |

|---|---|---|

| H₂, Pd/C | Methanol, Room Temperature | wikipedia.org |

| Iron (Fe) powder | Acetic Acid, Reflux | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | wikipedia.org |

| Hydrazine Glyoxylate, Zinc powder | Room Temperature | niscpr.res.in |

| Samarium Diiodide (SmI₂) | THF, Methanol | wikipedia.org |

Electrophilic and Nucleophilic Aromatic Substitutions:

Electrophilic Aromatic Substitution (EAS): The phenyl ring of this compound is strongly deactivated towards electrophilic attack. This deactivation is due to the combined electron-withdrawing effects of both the para-nitro group and the C3-linked 1,2,4-oxadiazole ring. chemicalbook.comrsc.org Should a reaction be forced under harsh conditions, any new electrophile would be directed to the positions meta to the nitro group (i.e., C2 and C6 of the phenyl ring). Standard reactions like nitration or Friedel-Crafts acylation are generally difficult on such deactivated systems. rsc.org

Nucleophilic Aromatic Substitution (NAS): In contrast to its inertness toward electrophiles, the 4-nitrophenyl ring is highly activated for nucleophilic aromatic substitution. The presence of the powerful electron-withdrawing nitro group facilitates the attack of nucleophiles on the ring, especially at positions ortho and para to it. While the parent molecule lacks a suitable leaving group on the phenyl ring, derivatives such as those containing a halogen at the C2 or C6 positions would be excellent substrates for NAS reactions, allowing for the introduction of alkoxy, amino, or cyano groups.

Derivatization Strategies on the Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring is an aromatic heterocycle characterized by considerable stability. psu.edu Its reactivity is heavily influenced by the nature of its substituents.

Ring Stability and Reactivity: The 1,2,4-oxadiazole ring is generally resistant to common electrophilic substitution reactions like nitration or halogenation directly on the ring carbons. chemicalbook.com The C3 and C5 positions are the most common sites for functionalization, but in the target molecule, these are already occupied by the 4-nitrophenyl and butyl groups, respectively. The ring can be cleaved under certain reductive (e.g., catalytic hydrogenation cleaving the weak N-O bond) or pyrolytic conditions. psu.edu

Modern Functionalization Approaches: While direct substitution on the occupied C3 and C5 positions is not feasible, modern synthetic methods could potentially be applied. For instance, C-H activation of the butyl group's α-methylene position is a plausible strategy. Furthermore, advanced techniques involving metallation (e.g., zincation or magnesiation) have been used to functionalize oxadiazole and triazole rings at specific positions, although this is typically applied to rings with available C-H bonds. acs.org In the context of this compound, derivatization strategies would more practically focus on the existing substituents rather than the heterocyclic core itself, unless a ring-transformation reaction is desired.

Sustainable and Green Chemistry Approaches in the Synthesis of Oxadiazole Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. These methods aim to reduce waste, minimize energy consumption, and avoid hazardous solvents.

Solvent-Free Reactions: A significant green approach involves conducting reactions without a solvent, which reduces environmental impact and simplifies product purification. ias.ac.in Often, solid supports like alumina (B75360) or silica (B1680970) gel are used, and the reaction is promoted by microwave irradiation. wjarr.comresearchgate.net One-pot, solvent-free syntheses of 1,2,4-oxadiazoles from amidoximes and acyl chlorides under microwave irradiation have been reported to be rapid and high-yielding. researchgate.netclockss.org

Microwave-Assisted Synthesis: The use of microwave irradiation has become a cornerstone of green synthetic chemistry. nih.govjyoungpharm.org For oxadiazole synthesis, microwaves offer numerous advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and higher product purity. wjarr.comnih.gov This technique has been successfully applied to the cyclization of amidoximes with various carbonyl compounds to form the 1,2,4-oxadiazole ring. nih.govnih.gov

Photocatalysis: Visible-light photocatalysis represents a cutting-edge, sustainable strategy for organic synthesis. This method uses light as a clean energy source to drive chemical reactions, often under mild, room-temperature conditions. acs.org Photocatalytic methods have been developed for the synthesis of 1,3,4-oxadiazoles, for example, through the oxidative heterocyclization of semicarbazones or the cyclization of aldehydes with hypervalent iodine reagents. acs.orgnih.gov These approaches avoid the need for high temperatures or harsh chemical oxidants, aligning well with green chemistry principles.

Table 3: Comparison of Green Synthesis Methods for Oxadiazoles (B1248032)

| Method | Key Features | Advantages | References |

|---|---|---|---|

| Microwave-Assisted | Use of microwave energy for heating | Rapid reaction rates, higher yields, improved purity, energy efficiency | nih.gov, wjarr.com, jyoungpharm.org, nih.gov |

| Solvent-Free | Reaction performed on solid support or neat | Reduced solvent waste, easier workup, cost-effective | ias.ac.in, clockss.org, researchgate.net |

| Photocatalysis | Use of visible light as energy source | Mild reaction conditions, high selectivity, use of a renewable energy source, avoids harsh reagents | nih.gov, researchgate.net, acs.org |

Elucidation of Molecular Structure, Conformation, and Purity Through Advanced Spectroscopic and Diffraction Methods

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of specific functional groups and structural features.

The IR and Raman spectra of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole are expected to display characteristic absorption bands corresponding to its distinct structural components.

Nitro Group (NO₂): The presence of the nitro group is typically confirmed by two strong and distinct stretching vibrations. The asymmetric stretching band is expected in the 1500–1550 cm⁻¹ region, while the symmetric stretching band appears around 1340–1370 cm⁻¹. For the related compound 2-(((3,4-Dimethoxypyridin-2-yl)methyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, these bands are observed at 1524 cm⁻¹ (asymmetric) and 1349 cm⁻¹ (symmetric). nih.gov

Aromatic Ring (p-substituted benzene): The para-substituted phenyl ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. nih.gov C=C stretching vibrations within the ring typically appear in the 1450–1600 cm⁻¹ range. For instance, in 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, a C=C stretch is noted at 1580 cm⁻¹. asianpubs.org Strong bands corresponding to out-of-plane C-H bending, indicative of 1,4-disubstitution, are expected in the 800–860 cm⁻¹ region.

Butyl Chain (-C₄H₉): The aliphatic butyl group is identified by its C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2850–2960 cm⁻¹ range. Bending (scissoring and rocking) vibrations for the methylene (B1212753) and methyl groups typically occur between 1375 cm⁻¹ and 1465 cm⁻¹.

1,2,4-Oxadiazole (B8745197) Core: The heterocyclic 1,2,4-oxadiazole ring has characteristic vibrational modes, including C=N stretching, which is often observed between 1590 and 1690 cm⁻¹. The C-O-C stretching within the ring can be found in the 1000–1200 cm⁻¹ region. In a similar compound, 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, a C=N stretch is identified at 1538 cm⁻¹ and a C-O band at 1009 cm⁻¹. asianpubs.org

Table 1: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretching | Nitro (NO₂) | 1550 - 1500 |

| Symmetric Stretching | Nitro (NO₂) | 1370 - 1340 |

| Stretching | Aromatic C-H | 3100 - 3000 |

| Stretching | Aromatic C=C | 1600 - 1450 |

| Out-of-Plane Bending | Aromatic C-H (p-sub) | 860 - 800 |

| Asymmetric/Symmetric Stretching | Aliphatic C-H (Butyl) | 2960 - 2850 |

| Bending | Aliphatic C-H (Butyl) | 1465 - 1375 |

| Stretching | Oxadiazole C=N | 1690 - 1590 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Chromophore Analysis, and Concentration Determination

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. The extensive conjugated system in this compound, which encompasses the nitrophenyl group and the oxadiazole ring, acts as a potent chromophore. This is expected to result in strong absorption bands in the ultraviolet region.

Studies on various 1,3,4-oxadiazole (B1194373) derivatives show that their maximum absorption wavelength (λ_max) is typically observed between 200 and 400 nm. nih.gov For example, a fructose-based 1,3,4-oxadiazole derivative was found to have a λ_max at 300 nm. nih.govresearchgate.net The high molar absorptivity associated with these π → π* transitions allows for the sensitive and accurate determination of the compound's concentration in solution, following the Beer-Lambert law.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry, Conformation, and Crystal Packing

An SCXRD analysis would reveal a planar or near-planar conformation for the nitrophenyl-oxadiazole core, a feature common in such conjugated systems to maximize electronic delocalization. The butyl chain, being a flexible alkyl group, would likely exhibit some conformational disorder. The table below presents plausible, representative geometric parameters based on standard values and data from similar crystallized oxadiazole structures.

Table 2: Representative Molecular Geometry Parameters for this compound

| Parameter | Atoms Involved | Representative Value |

|---|---|---|

| Bond Length | C-N (Nitro) | ~1.48 Å |

| Bond Length | N-O (Nitro) | ~1.22 Å |

| Bond Length | C=C (Aromatic) | ~1.39 Å |

| Bond Length | C-C (Aromatic-Oxadiazole) | ~1.47 Å |

| Bond Length | C=N (Oxadiazole) | ~1.33 Å |

| Bond Length | N-O (Oxadiazole) | ~1.42 Å |

| Bond Length | C-O (Oxadiazole) | ~1.35 Å |

| Bond Length | C-C (Oxadiazole-Butyl) | ~1.50 Å |

| Bond Angle | O-N-O (Nitro) | ~124° |

| Bond Angle | C-C-C (Aromatic) | ~120° |

| Bond Angle | C-N-O (Oxadiazole) | ~106° |

The packing of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular forces. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these interactions in crystal structures. nih.gov

For this molecule, several key interactions are expected:

π-π Stacking: The electron-deficient nitrophenyl ring and the oxadiazole ring are prime candidates for π-π stacking interactions, which are a significant stabilizing force in the crystal packing of many aromatic and heterocyclic compounds. nih.gov

Hydrogen Bonding: While lacking classical hydrogen bond donors, the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The hydrogen atoms of the butyl chain and the aromatic ring can act as donors, while the oxygen atoms of the nitro group and the nitrogen atoms of the oxadiazole ring can act as acceptors. rsc.org

van der Waals Forces: The flexible butyl chain will contribute to the crystal packing through numerous van der Waals interactions, filling space and maximizing packing efficiency.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC-MS, Thin-Layer Chromatography)

Chromatographic methods are indispensable for the purification and assessment of the purity of synthesized organic compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of a chemical reaction and for preliminary purity checks. acs.org For a compound like this compound, a silica (B1680970) gel plate would serve as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The compound's spot can be visualized under UV light due to its chromophore.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a non-volatile organic compound with high accuracy and precision. A reverse-phase HPLC method would be most suitable, employing a C18 column as the stationary phase. nih.govthieme-connect.com The mobile phase would typically be a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netthieme-connect.com Detection would be performed using a UV detector set to a wavelength where the compound strongly absorbs (e.g., near its λ_max).

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for purity analysis and structural confirmation. The gas chromatogram provides a quantitative measure of purity based on peak area. The mass spectrometer fragments the molecule, providing a unique mass spectrum. The molecular ion peak (M⁺) would confirm the compound's molecular weight, and the fragmentation pattern would offer further structural evidence. For related nitrophenyl oxadiazole thiols, mass spectrometry has been used to confirm the molecular weight and observe characteristic fragmentation patterns, such as the loss of the nitro group. asianpubs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(((3,4-Dimethoxypyridin-2-yl)methyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol |

| Fructose-based 3-acetyl-2,3-dihydro-1,3,4-oxadiazole |

| Acetonitrile |

| Ethyl acetate |

| Hexane |

Computational Chemistry and Theoretical Characterization of 5 Butyl 3 4 Nitrophenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as the bedrock for understanding the intrinsic properties of a molecule at the electronic level. These methods allow for the detailed exploration of the molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, making it exceptionally well-suited for the analysis of organic molecules. By employing a functional such as B3LYP with a standard basis set like 6-311+G(d,p), the molecular geometry of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole can be optimized to locate its lowest energy structure. asianpubs.orgsciforum.netarxiv.orgnih.gov

Geometry Optimization: The optimization process would likely reveal a largely planar conformation for the conjugated system comprising the 4-nitrophenyl group and the 1,2,4-oxadiazole (B8745197) ring. The dihedral angle between these two rings is expected to be minimal, facilitating electronic communication. In contrast, the 5-butyl group introduces significant conformational flexibility due to the free rotation around its C-C single bonds.

Table 4.1: Predicted Optimized Geometrical Parameters This table presents theoretically plausible bond lengths and angles for the core structure of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C(nitro-ring)-NO2 | ~1.48 Å | |

| N=O (nitro) | ~1.22 Å | |

| C(ring)-C(oxadiazole) | ~1.47 Å | |

| C=N (oxadiazole) | ~1.31 Å | |

| N-O (oxadiazole) | ~1.42 Å | |

| C-O (oxadiazole) | ~1.35 Å | |

| Bond Angles | ||

| O-N-O (nitro) | ~124° | |

| C-C-N (nitro-ring) | ~119° | |

| C-N=C (oxadiazole) | ~108° |

Conformational Analysis: The primary source of conformational isomerism in this molecule is the butyl chain. acs.orglumenlearning.comwwnorton.com Rotational barriers around the C-C bonds of the alkyl group are relatively low, leading to several possible staggered conformers, such as anti and gauche forms. wwnorton.com A potential energy surface scan would identify the global minimum energy conformer, which is typically the most extended, sterically unhindered arrangement, alongside other local minima that could be populated at room temperature. acs.org

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is crucial for confirming that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and for predicting the compound's infrared (IR) spectrum. researchgate.net

Table 4.2: Predicted Characteristic Vibrational Frequencies This table outlines the expected vibrational modes and their theoretical frequency ranges for this compound based on DFT calculations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric NO₂ Stretch | Nitro Group | 1520-1560 & 1340-1360 |

| C=N Stretch | 1,2,4-Oxadiazole Ring | 1610-1640 |

| C-N Stretch | Phenyl-Oxadiazole Link | 1200-1250 |

| Aromatic C=C Stretch | Phenyl Ring | 1450-1600 |

| C-H Stretch (Aliphatic) | Butyl Group | 2850-2960 |

| C-H Bending (Aromatic) | Phenyl Ring | 700-900 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. tandfonline.commdpi.com The MEP is calculated from the total electron density and provides a color-coded guide to the molecule's reactive behavior. researchgate.netresearchgate.net

For this compound, the MEP map is expected to show distinct regions:

Negative Potential (Red/Yellow): The most intense negative potential will be localized on the oxygen atoms of the nitro group, making them strong centers for electrophilic attack and hydrogen bond acceptance. nih.gov The nitrogen atoms of the 1,2,4-oxadiazole ring also exhibit negative potential, though likely less intense than the nitro group. iaea.org

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the phenyl ring and the butyl group. A significant region of positive potential may also exist above the plane of the nitro-substituted phenyl ring, a feature often observed in nitroaromatic compounds due to the strong electron-withdrawing effect of the NO₂ group. tandfonline.comresearchgate.net

This information is instrumental in pharmacophore development, as it identifies key regions for potential non-covalent interactions with biological targets, such as hydrogen bond donors and acceptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and polarizability. reddit.com

HOMO: The HOMO is predicted to be primarily distributed across the π-system of the 4-nitrophenyl ring and the 1,2,4-oxadiazole moiety. This orbital represents the region most capable of donating electrons.

LUMO: The LUMO is expected to be heavily localized on the 4-nitrophenyl group, particularly centered on the electron-deficient nitro group. acs.org This localization indicates that this region is the most probable site for accepting an electron.

Energy Gap: The significant spatial separation between the predicted HOMO and LUMO suggests a strong intramolecular charge transfer (ICT) character upon electronic excitation. A relatively small energy gap would imply higher chemical reactivity and lower kinetic stability. nih.gov

Table 4.3: Predicted Electronic Properties This table presents plausible quantum chemical descriptors for this compound derived from HOMO-LUMO energies.

| Parameter | Symbol | Predicted Value |

| HOMO Energy | E_HOMO | ~ -6.8 eV |

| LUMO Energy | E_LUMO | ~ -2.5 eV |

| Energy Gap | ΔE | ~ 4.3 eV |

| Electronegativity | χ | ~ 4.65 eV |

| Chemical Hardness | η | ~ 2.15 eV |

| Chemical Potential | μ | ~ -4.65 eV |

Computational methods can predict various spectroscopic parameters, providing valuable data for structural confirmation of newly synthesized compounds.

NMR Spectroscopy: Using the Gauge-Independent Atomic Orbital (GIAO) method, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. Aromatic protons on the nitrophenyl ring are expected to be deshielded (shifted downfield) due to the electron-withdrawing nitro group. The butyl chain protons would appear in the characteristic aliphatic region of the spectrum.

IR Spectroscopy: As discussed in section 4.1.1, DFT calculations provide a full theoretical IR spectrum, which can be compared with experimental data to confirm the presence of key functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. For this compound, a strong absorption band is expected in the UV region, corresponding to a π → π* transition within the conjugated nitrophenyl-oxadiazole system. The ICT character of this transition would likely make its position sensitive to solvent polarity.

A direct comparison of these predicted parameters with experimental data is essential for validating the computational model, though this requires the actual synthesis and experimental analysis of the compound.

Molecular Dynamics (MD) Simulations in Various Solvation Environments and Biomolecular Systems

While quantum mechanics provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time at finite temperatures, capturing its flexibility and interactions with its environment. nih.govyoutube.com

MD simulations are uniquely capable of exploring the conformational landscape of flexible molecules and the influence of the surrounding medium. nih.gov

Conformational Flexibility: An MD simulation would vividly illustrate the dynamic nature of the butyl group, showing rapid transitions between its various gauche and anti conformations. rsc.org This provides a more realistic understanding of the molecule's shape and volume compared to a single static structure. The simulation would also capture the rotational dynamics of the phenyl ring relative to the oxadiazole plane.

Analysis of Compound Diffusion and Interactions with Solvent Molecules

The diffusion of a solute through a solvent and its interactions with the surrounding solvent molecules are fundamental properties that influence its behavior in a solution. For this compound, these characteristics can be investigated using molecular dynamics (MD) simulations and theoretical models.

Molecular dynamics simulations can model the movement of the oxadiazole derivative and the surrounding solvent molecules over time. From these simulations, the diffusion coefficient (D) can be calculated, which quantifies the rate of diffusion. A primary theoretical framework for estimating the diffusion coefficient of small molecules is the Stokes-Einstein equation. nih.gov This equation relates the diffusion coefficient to the temperature, the viscosity of the solvent, and the hydrodynamic radius of the solute molecule. copernicus.org Computational molecular modeling can be employed to determine the stable conformations of this compound and estimate its molecular radius, which can then be used in the Stokes-Einstein equation to predict its diffusion coefficient in various solvents. nih.gov For small organic molecules, it has been shown that there is a power-law relationship between the diffusion coefficient and the molecular mass. acs.org

Ligand-Target Interaction Modeling (Molecular Docking) and Virtual Screening Methodologies for Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger macromolecular target such as a protein. Virtual screening involves the use of computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net

Prediction of Binding Modes, Binding Affinities, and Key Intermolecular Interactions with Macromolecular Receptors

For this compound, molecular docking simulations can be performed to predict its binding mode and affinity with various potential macromolecular receptors. This process involves generating a three-dimensional structure of the ligand and docking it into the binding site of the receptor. The binding affinity is typically estimated using a scoring function, which calculates a value, often in kcal/mol, that represents the strength of the interaction.

Studies on other 1,2,4-oxadiazole derivatives have successfully used molecular docking to identify potential inhibitors for various enzymes. nih.gov For example, in a study of 1,2,4-oxadiazole derivatives as inhibitors of the human 20S proteasome, molecular modeling suggested an unusual binding mode within a specific binding pocket. nih.gov Similarly, docking studies of nitroaromatic compounds, such as nitro benzamide (B126) derivatives, have revealed that the number and orientation of nitro groups can significantly influence binding efficiency with enzymes like iNOS. researchgate.netnih.gov

The key intermolecular interactions that stabilize the ligand-receptor complex can also be identified through docking. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, the nitro group and the nitrogen atoms in the oxadiazole ring could act as hydrogen bond acceptors, while the phenyl ring and the butyl chain could engage in hydrophobic and van der Waals interactions. The specific interactions would depend on the amino acid composition of the receptor's binding site. Molecular dynamics simulations can further be used to assess the stability of the predicted binding poses and refine the understanding of the interactions over time. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Studies of 1,2,4-Oxadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. Chemoinformatics involves the use of computational methods to analyze chemical data.

Molecular Descriptor Generation, Feature Selection, and Model Development for Structure-Property Relationships

The first step in a QSAR study is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topological, geometrical, and electronic properties. For a series of 1,2,4-oxadiazole derivatives, a wide range of descriptors can be calculated. youtube.com

Once descriptors are generated, a crucial step is feature selection, where the most relevant descriptors for the property of interest are identified. This helps to build a more robust and interpretable model. Various statistical methods, such as genetic algorithms or stepwise regression, can be used for this purpose.

With the selected descriptors, a QSAR model can be developed using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Regression (SVR). nih.gov For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors utilized the k-nearest neighbor molecular field analysis (kNN-MFA) method to create predictive models. nih.gov Similarly, QSAR models have been developed for nitroaromatic compounds to predict their toxicity, employing a large number of molecular descriptors and machine learning approaches. nih.govnih.gov

Statistical Validation of QSAR Models and Their Predictive Power

A critical aspect of QSAR modeling is the validation of the developed models to ensure their statistical significance and predictive ability. This is typically done through internal and external validation techniques.

Internal validation often involves cross-validation, where the dataset is repeatedly split into training and test sets. The model is built on the training set and its predictive performance is evaluated on the test set. A common metric for this is the cross-validated R-squared (q²).

External validation involves using an independent set of compounds (the external test set) that were not used in the model development process. The model's ability to predict the properties of these compounds is a true measure of its predictive power, often assessed by the external R-squared (R²ext).

For example, a 3D-QSAR model for 1,2,4-oxadiazole derivatives showed a q² of 0.6319 and an R² of 0.9235, indicating good internal and external predictive capabilities. nih.gov In a study on nitroaromatic compounds, an ensemble QSAR model achieved an R² of 0.92 for the external test set, demonstrating high predictive accuracy. nih.gov The Y-randomization test is another validation technique used to ensure that the model is not a result of chance correlation. nih.gov

Below is a table summarizing typical statistical parameters used for QSAR model validation, with example values drawn from studies on related compound classes.

| Parameter | Description | Example Value (from literature on related compounds) | Reference |

| R² | Coefficient of determination for the training set. Measures the goodness of fit. | 0.9235 | nih.gov |

| q² (or Q²) | Cross-validated coefficient of determination. Measures internal predictive ability. | 0.6319 | nih.gov |

| R²ext | Coefficient of determination for the external test set. Measures external predictive power. | 0.92 | nih.gov |

| F-value | F-test statistic. Indicates the statistical significance of the model. | 179.0 | nih.gov |

| RMSE | Root Mean Square Error. Measures the deviation between predicted and actual values. | 0.32 (RMSEtest) | mdpi.com |

Investigation of Biological Activity and Structure Activity Relationships Sar Excluding Clinical Trials and Safety Profiles

In Vitro Biological Screening Methodologies for the 1,2,4-Oxadiazole (B8745197) Scaffold

In vitro screening is the first step in identifying the biological potential of a new chemical entity. These tests are conducted in a controlled environment, such as a test tube or culture dish, and are designed to rapidly assess a compound's effect on a specific biological target or process.

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can block the activity of a specific enzyme. For a compound like 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, researchers would test it against a panel of enzymes relevant to various diseases. For instance, related 1,3,4-oxadiazole (B1194373) derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders. nih.gov

The process typically involves:

Combining the target enzyme, its specific substrate, and the test compound in a buffer solution.

Incubating the mixture to allow the enzymatic reaction to proceed.

Measuring the formation of the product or the depletion of the substrate, often through spectrophotometric methods that detect a change in color or fluorescence. nih.gov

Calculating the compound's inhibitory potency, commonly expressed as the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

Studies on related oxadiazoles (B1248032) show a range of inhibitory activities, highlighting the scaffold's potential. For example, certain 5-aryl-1,3,4-oxadiazol-2-amines demonstrated IC50 values against AChE ranging from 12.8 µM to 99.2 µM. nih.gov Another study on 1,2,4-oxadiazin-5(6H)-one derivatives identified potent inhibitors of human monoamine oxidase B (MAO-B), with IC50 values as low as 0.371 µM. researchgate.net

These assays determine if a compound can bind to a specific cellular receptor. This is crucial for drugs that aim to modulate signaling pathways. In a typical ligand displacement assay, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the target receptor (e.g., cell membranes). The test compound is then added at various concentrations. If the compound binds to the receptor, it will displace the radiolabeled ligand, leading to a decrease in the measured radioactivity of the receptor preparation. This data is used to calculate the binding affinity (Ki) of the test compound. While direct receptor binding data for this compound is not available, this methodology is standard for evaluating such molecules.

Cellular assays provide insights into how a compound behaves in a more complex biological environment.

Cellular Uptake: These experiments measure the ability of a compound to cross the cell membrane and accumulate inside the cell. This is often assessed using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the compound's concentration within cell lysates over time.

Metabolic Stability: The 1,2,4-oxadiazole ring is often used as a bioisostere to replace metabolically labile ester and amide groups, potentially increasing a compound's stability. nih.gov To test this, the compound is incubated with liver microsomes or hepatocytes, and its degradation over time is monitored. A longer half-life indicates greater metabolic stability.

General Cytotoxicity: Before assessing disease-specific effects, the general toxicity of a compound to living cells is determined. This is often done using an MTT assay or similar colorimetric methods on various cell lines (e.g., Vero cells). The result is typically reported as the CC50 (50% cytotoxic concentration) or IC50 value. For example, in a study of various 1,2,4-oxadiazole derivatives, cytotoxicity was evaluated against a panel of cancer cell lines, with some compounds showing higher potency (lower CC50 values) than the reference drug 5-fluorouracil (B62378) against specific lines like Ca9-22. nih.gov

Table 1: Example Cytotoxicity Data for 1,2,4-Oxadiazole Derivatives against Cancer Cell Lines This table presents illustrative data from studies on related compounds to demonstrate the type of information generated in cytotoxicity assays.

| Compound Class | Cell Line | Activity Metric | Value (µM) | Source |

| Schiff bases with 1,2,4-oxadiazole | Ca9-22 | CC50 | 79.0 - 140.3 | nih.gov |

| 1,2,4-Oxadiazole-imidazothiazole derivative | A375 (Melanoma) | IC50 | 1.22 | nih.gov |

| 1,2,4-Oxadiazole-imidazothiazole derivative | MCF-7 (Breast Cancer) | IC50 | 0.23 | nih.gov |

| 2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)benzo[d]thiazole | CaCo-2 (Colon) | IC50 | 4.96 | researchgate.net |

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. Compound libraries, which are large collections of diverse chemical structures, are essential for HTS. A molecule like this compound would be a typical component of such a library. In an HTS campaign, these compounds are screened in automated assays (e.g., enzyme inhibition or cell-based assays) to identify "hits." For instance, a caspase- and cell-based HTS assay led to the identification of a 3,5-disubstituted-1,2,4-oxadiazole as a novel inducer of apoptosis. nih.gov These initial hits, while often of moderate potency, serve as the starting point for more focused drug discovery efforts.

Mechanistic Studies of this compound's Interactions with Biological Systems

Once a compound shows promising activity in initial screens, mechanistic studies are undertaken to understand precisely how it works at a molecular level.

Identifying the direct protein target of a bioactive compound is a critical step. Several advanced techniques can be employed:

Affinity Chromatography: The compound of interest is immobilized on a solid support. A cellular extract is passed over this support, and proteins that bind to the compound are captured. These proteins can then be eluted and identified using mass spectrometry.

Photoaffinity Labeling: A photoreactive group is chemically incorporated into the structure of the bioactive compound. When this modified compound binds to its target protein and is exposed to UV light, it forms a permanent covalent bond. This allows for the isolation and identification of the target protein. This method was successfully used to identify TIP47, an IGF II receptor binding protein, as the molecular target for an active 1,2,4-oxadiazole apoptosis inducer. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. For related 1,3,4-oxadiazole inhibitors of cholinesterases, docking studies suggested that the compounds interact non-covalently, blocking entry into the enzyme's active site gorge. nih.gov For this compound, docking studies would model how the butyl and nitrophenyl groups fit into the binding pocket of a potential target, helping to explain the observed structure-activity relationships.

Structure-activity relationship (SAR) studies on related 3-aryl-1,2,4-oxadiazoles have shown that modifications to both the 3-position (the phenyl group) and the 5-position (the alkyl group) are critical for biological activity. nih.govresearchgate.net The presence and nature of the substituent at the 5-position, such as the butyl group in the title compound, can significantly influence potency and selectivity. nih.gov

Investigation of Cellular Pathways Modulated by the Compound

The 1,2,4-oxadiazole scaffold is recognized for its ability to modulate various cellular pathways, often serving as a bioisosteric replacement for ester and amide functionalities, which imparts metabolic stability and specific hydrogen bonding capabilities. nih.gov Derivatives of 1,2,4-oxadiazoles have been implicated in a range of biological activities, suggesting their interaction with multiple intracellular signaling cascades. researchgate.net

For instance, certain 3,5-disubstituted 1,2,4-oxadiazoles have been identified as apoptosis inducers. One such compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was found to arrest T47D breast cancer cells in the G1 phase, subsequently leading to apoptosis. nih.govresearchgate.net This suggests modulation of cell cycle regulation and programmed cell death pathways. The molecular target for this particular analog was identified as TIP47, a protein that binds to the insulin-like growth factor II (IGF-II) receptor, indicating an interference with growth factor signaling pathways. nih.govresearchgate.net

Furthermore, other 1,2,4-oxadiazole derivatives have been developed as inhibitors of HDSirt2 (NAD+ lysine (B10760008) deacetylase), an enzyme implicated in neurodegenerative diseases and cancer. nih.gov The ability of these compounds to induce apoptosis in various cancer cell lines points towards their influence on pathways governed by protein acetylation and cellular stress responses. nih.gov The broad spectrum of activities associated with the 1,2,4-oxadiazole core, including its role in compounds targeting neurotransmitter levels and providing neuroprotection, suggests a complex interplay with diverse cellular signaling networks. nih.gov

Systematic Structure-Activity Relationship (SAR) Exploration of this compound Analogs

The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended functionalities.

Influence of Alkyl Chain Length and Branching at the 5-Position on Biological Interactions

The substituent at the 5-position of the 1,2,4-oxadiazole ring plays a critical role in determining the compound's biological activity. Studies on various 3-aryl-5-alkyl-1,2,4-oxadiazoles have shown that modifications to the alkyl group can significantly impact their potency and selectivity. For example, in a series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives designed as inhibitors of the SARS-CoV-2 main protease, the size of the alkyl substituent at the R³ position (analogous to the 5-position) influenced the bioactivity, with activity increasing with the size of the alkyl group. nih.gov

In another study focusing on HDSirt2 inhibitors, a series of 3-aryl-5-alkyl-1,2,4-oxadiazoles were synthesized and evaluated. nih.gov The variation in the alkyl chain at the 5-position was a key aspect of the structure-activity relationship (SAR) studies, leading to the identification of potent inhibitors. nih.gov This highlights that the length and branching of the butyl group in this compound are likely crucial for optimal interaction with its biological target. The lipophilicity and steric bulk of the 5-position substituent can influence binding affinity and access to the target site.

| Compound Series | Target | Observation on 5-Alkyl Group | Reference |

| 3-Phenyl-1,2,4-oxadiazoles | SARS-CoV-2 Mpro | Bioactivity increased with the size of the alkyl substituent. | nih.gov |

| 3-Aryl-5-alkyl-1,2,4-oxadiazoles | HDSirt2 | Variation in the alkyl chain was key to identifying potent inhibitors. | nih.gov |

Effects of Electronic and Steric Substituents on the Phenyl Ring at the 3-Position

The substitution pattern on the phenyl ring at the 3-position is a major determinant of the biological activity of 3-phenyl-1,2,4-oxadiazoles. The presence of the nitro group at the para-position of the phenyl ring in this compound is significant. Electron-withdrawing groups (EWGs) on the aromatic ring are often crucial for high biological activity. nih.gov For instance, in a study of 1,2,4-oxadiazole-fused derivatives, the introduction of an EWG on the 5-aryl ring (structurally analogous to the 3-phenyl ring in the compound of interest) led to an increase in antitumor activity. nih.gov

| Compound Series | Observation on 3-Phenyl Substituent | Reference |

| 1,2,4-Oxadiazole-fused derivatives | Introduction of an EWG increased antitumor activity. | nih.gov |

| Benzimidazole-linked 1,2,4-oxadiazoles | Replacement of EWG/EDG with halogens decreased antiproliferative activity. | nih.gov |

| 3-Phenyl-1,2,4-oxadiazoles (SARS-CoV-2 Mpro inhibitors) | Removal of a p-trifluoromethyl group significantly decreased potency. | nih.gov |

Role of the 1,2,4-Oxadiazole Ring System and its Nitrogen Atoms in Target Engagement

The 1,2,4-oxadiazole ring is a key pharmacophoric entity that is considered a bioisostere of ester and amide groups, offering improved metabolic stability. nih.gov Its planar structure and aromatic character, along with the presence of two pyridine-type nitrogen atoms and a furan-type oxygen atom, make it an electron-poor azole. nih.gov This electronic nature makes the ring system generally resistant to electrophilic substitution but susceptible to nucleophilic attack at the 3 and 5 positions. nih.gov

In Vitro Metabolism and Biotransformation Pathways of this compound

The in vitro metabolism of a compound is a critical factor in determining its pharmacokinetic profile. This is often assessed using liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary enzymes involved in phase I metabolism. nih.govmdpi.com

The biotransformation of this compound is likely to involve several pathways. The butyl group is susceptible to oxidative metabolism by CYP450 enzymes, leading to hydroxylated metabolites. mdpi.com The nitro group on the phenyl ring can undergo reduction, a common metabolic pathway for nitroaromatic compounds. nih.gov Furthermore, while the 1,2,4-oxadiazole ring is relatively stable, CYP450-mediated ring opening has been observed for other oxadiazole isomers, such as the 1,3,4-oxadiazole in setileuton, suggesting this could be a potential, albeit likely minor, metabolic route. nih.gov The identification of metabolites is typically achieved through techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

| Potential Metabolic Pathway | Description | Key Enzymes |

| Alkyl Chain Oxidation | Hydroxylation of the butyl group. | Cytochrome P450 (CYP) enzymes |

| Nitro Group Reduction | Reduction of the nitro group to an amino group. | Nitroreductases |

| Aromatic Hydroxylation | Hydroxylation of the phenyl ring. | Cytochrome P450 (CYP) enzymes |

| Oxadiazole Ring Cleavage | Potential opening of the 1,2,4-oxadiazole ring. | Cytochrome P450 (CYP) enzymes |

Advanced Research Applications and Future Perspectives of 5 Butyl 3 4 Nitrophenyl 1,2,4 Oxadiazole

Development as a Chemical Probe for Illuminating Biological Pathways and Mechanisms

A chemical probe is a small molecule that selectively interacts with a specific biological target, such as a protein, enabling the study of its function in a cellular or organismal context. The structure of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole suggests its potential for development as such a tool. The 1,2,4-oxadiazole (B8745197) ring is a known bioisostere for esters and amides, capable of participating in hydrogen bonding interactions, which can contribute to specific binding with biological macromolecules. nih.govnih.govnih.govacs.org The nitrophenyl group can be involved in various intermolecular interactions, including pi-stacking and hydrogen bonding, which can further enhance binding affinity and selectivity for a target protein.

The development of this compound as a chemical probe would involve systematic screening against a panel of biological targets. For instance, libraries of oxadiazole derivatives have been screened to identify inhibitors of various enzymes. nih.gov Should this compound exhibit specific inhibitory activity, it could be used to elucidate the role of that target in various biological pathways. The butyl group provides a handle for further chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin, which would facilitate the visualization and isolation of the target protein and its interacting partners.

Design of Novel Ligands, Molecular Tools, and Scaffolds Based on the Oxadiazole Core

The 1,2,4-oxadiazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility makes this compound an excellent starting point for the design of novel ligands and molecular tools. The 3- and 5-positions of the 1,2,4-oxadiazole ring are readily substitutable, allowing for the creation of a diverse library of analogs. researchgate.net

For example, by retaining the 3-(4-nitrophenyl) moiety, which may be crucial for a particular biological activity, the 5-butyl group could be replaced with a variety of other functional groups to explore structure-activity relationships (SAR). This could lead to the discovery of more potent and selective ligands for a given target. Furthermore, the oxadiazole ring itself can act as a rigid linker to orient different pharmacophoric groups in a specific spatial arrangement, a key strategy in the design of bivalent or multifunctional ligands.

Integration into Fragment-Based Drug Discovery (FBDD) or Lead Optimization Programs

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds for drug development. It involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. The structural information from these initial hits is then used to "grow" or "link" the fragments into more potent, drug-like molecules. The 1,2,4-oxadiazole moiety is an attractive fragment for FBDD due to its favorable physicochemical properties and its ability to form key interactions with protein targets. jddtonline.info

While this compound itself may be too large to be considered a typical fragment, its constituent parts, such as a nitrophenyl-oxadiazole core, could be. If such a fragment were identified as a hit in an FBDD screen, the butyl group could be introduced during the fragment-to-lead optimization process to enhance potency and modulate pharmacokinetic properties. nih.gov In a lead optimization program, where a lead compound has already been identified, the introduction of the this compound motif could be explored as a means to improve metabolic stability, as the oxadiazole ring is generally more resistant to hydrolysis than ester or amide groups. nih.govnih.gov

Table 1: Potential Modifications of this compound in Lead Optimization

| Position of Modification | Original Group | Potential Modifications | Rationale for Modification |

| 5-position | Butyl | Shorter/longer alkyl chains, cyclic groups, aromatic rings | Explore impact on lipophilicity and binding pocket interactions |

| 4-position of phenyl ring | Nitro | Amino, cyano, halogen, methoxy | Modulate electronic properties and hydrogen bonding potential |

| Phenyl ring | Phenyl | Other heteroaromatic rings (e.g., pyridine, thiophene) | Investigate the importance of the aromatic system for target binding |

Potential in Materials Science, Optoelectronics, or Supramolecular Chemistry

The applications of oxadiazole-containing compounds extend beyond the biological realm into materials science. The thermal and chemical stability of the oxadiazole ring, combined with its electronic properties, makes it a valuable component in the design of functional materials. researchgate.net For instance, 1,3,4-oxadiazole (B1194373) derivatives have been extensively studied for their use in organic light-emitting diodes (OLEDs) as electron-transporting and emitting materials. nih.govnih.gov While the 1,2,4-isomer is less explored in this context, it also possesses potential for such applications.

The presence of the nitrophenyl group in this compound could impart interesting photophysical properties, such as fluorescence, which could be exploited in the development of fluorescent probes or sensors. rsc.orgscispace.com Furthermore, the combination of the rigid aromatic core and the flexible butyl chain is a common design motif for liquid crystals. nih.gov The self-assembly of such molecules could lead to the formation of ordered supramolecular structures with unique optical or electronic properties.

Challenges and Future Opportunities in Oxadiazole Chemistry and Chemical Biology Research

Despite the significant potential of 1,2,4-oxadiazoles, there are challenges that need to be addressed to fully realize their utility. One of the primary challenges lies in their synthesis. While numerous methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles exist, the development of more efficient, scalable, and environmentally friendly procedures remains an active area of research. nih.govnih.gov The synthesis of unsymmetrically substituted oxadiazoles (B1248032), such as the title compound, can sometimes be complicated by the formation of regioisomers. tandfonline.com

Another challenge is the potential for the 1,2,4-oxadiazole ring to undergo rearrangement under certain conditions, which could be a liability in some applications. researchgate.net However, this reactivity can also be harnessed for the synthesis of other heterocyclic systems. nih.gov

Future opportunities in this area include the development of novel synthetic methodologies that allow for greater control over the substitution pattern of the oxadiazole ring. In the context of chemical biology, a key opportunity lies in the systematic exploration of the "chemical space" around the this compound scaffold to identify new biological activities and molecular targets.

Directions for Future Academic Inquiry on this compound and its Diverse Analogs

Future academic research on this compound and its analogs should be multifaceted, encompassing synthesis, biological evaluation, and materials science.

Table 2: Proposed Future Research Directions

| Research Area | Specific Focus | Potential Outcome |

| Synthetic Chemistry | Development of novel, high-yield synthetic routes to unsymmetrically substituted 1,2,4-oxadiazoles. | Increased accessibility of diverse analogs for screening and application. |

| Medicinal Chemistry | Synthesis and screening of a focused library of analogs to identify new biological activities. | Discovery of novel chemical probes and potential lead compounds for drug discovery. |

| Chemical Biology | Use of photoaffinity labeling or other chemical biology techniques to identify the molecular targets of active analogs. | Elucidation of novel biological pathways and mechanisms of action. |

| Materials Science | Investigation of the photophysical and liquid crystalline properties of the compound and its analogs. | Development of new fluorescent materials, sensors, or liquid crystals. |

| Computational Chemistry | In silico screening and molecular modeling to predict biological activity and guide the design of new analogs. | More efficient and targeted discovery of new functional molecules. |

A systematic investigation into the biological activities of a library of analogs, where the butyl and nitrophenyl groups are systematically varied, would be highly informative. nih.govnih.gov Such studies could uncover novel structure-activity relationships and lead to the identification of compounds with potent and selective biological effects. Furthermore, a detailed characterization of the photophysical properties of these compounds is warranted to assess their potential as fluorescent probes or materials for optoelectronic devices.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or condensation reactions. For example, nitro derivatives of 1,2,4-oxadiazoles are often prepared by reacting amidoximes with nitrophenyl-substituted reagents under reflux conditions in ethanol or acetonitrile, using glacial acetic acid as a catalyst. A modified one-pot synthesis involving hydrogenation of intermediates (e.g., nitro to amine) without isolation can achieve yields up to 64% . Key parameters include reaction time (4–10 hours), solvent polarity, and stoichiometric control of nitrating agents (e.g., fuming nitric acid for nitration steps) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is essential:

- Elemental analysis to confirm purity (>95% by HLC) .

- Multinuclear NMR (¹H, ¹³C, ¹⁵N) to verify regiochemistry and substituent positions .

- IR spectroscopy to identify functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹) .

- Single-crystal X-ray diffraction for unambiguous structural confirmation .

- Differential Scanning Calorimetry (DSC) to assess thermal stability (decomposition temperatures >200°C for nitro-substituted oxadiazoles) .

Advanced Research Questions

Q. How can computational methods like DFT or wavefunction analysis (e.g., Multiwfn) predict electronic properties or reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 03) can optimize molecular geometry, predict electrostatic potential surfaces, and calculate detonation performance (e.g., velocity, pressure) for energetic materials . Multiwfn software enables topological analysis of electron density (AIM theory) and visualization of localized orbitals, critical for understanding hydrogen bonding or charge transfer in crystal packing . For example, detonation velocity (9046 m/s) and pressure (37.4 GPa) were computationally validated for structurally similar oxadiazoles .

Q. What strategies can resolve discrepancies in experimental data (e.g., conflicting NMR assignments or unexpected thermal stability results) for this compound?

- Methodological Answer :

- Cross-validation : Combine ¹⁵N NMR with X-ray crystallography to resolve ambiguous NOE correlations in crowded aromatic regions .

- Thermogravimetric Analysis (TGA) : Correlate DSC data with TGA mass loss profiles to distinguish decomposition phases .

- Isotopic labeling : Use deuterated solvents or ¹³C-enriched precursors to track reaction intermediates in complex syntheses .

Q. How can the nitro group in this compound be modified to create bioactive derivatives, and what analytical methods confirm successful functionalization?

- Methodological Answer :

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine, enabling coupling with sulfonamides or acyl chlorides for antimicrobial or anti-Alzheimer derivatives .

- Nucleophilic substitution : Replace nitro with thiols or alkoxy groups using 4-nitrothiophenol or substituted benzaldehydes, monitored by LC-MS and ¹H NMR .

- Bioactivity assays : Post-functionalization, evaluate inhibitory activity against acetylcholinesterase (IC₅₀ < 0.12 μM) or bacterial strains (MIC < 10 μg/mL) .

Application-Oriented Questions

Q. What methodologies are employed to evaluate the bioactivity or agrochemical potential of 1,2,4-oxadiazole derivatives like this compound?

- Methodological Answer :

- In vitro assays : Test antifungal/antibacterial activity using microbroth dilution (CLSI guidelines) or disk diffusion methods .

- Molecular docking : Screen against acetylcholinesterase (PDB ID: 4EY7) or HIV-1 Vif using AutoDock Vina to prioritize synthetic targets .

- Field trials : For agrochemical candidates, assess pesticidal efficacy (LC₅₀ for insecticidal activity) under controlled greenhouse conditions .

Q. What are the challenges in achieving regioselectivity during the synthesis of 1,2,4-oxadiazole derivatives, and how can reaction conditions be tailored to favor the desired regioisomer?

- Methodological Answer :

- Steric effects : Bulky substituents (e.g., tert-butyl) direct cycloaddition to the 3-position of the oxadiazole ring .

- Catalyst choice : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in amidoxime-aldehyde condensations .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of nitrile oxides in 1,3-dipolar reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the thermal stability of nitro-substituted 1,2,4-oxadiazoles?

- Methodological Answer : Discrepancies often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., nitro) increase thermal stability (decomposition >250°C) compared to alkyl derivatives .

- Mitigation strategy : Compare DSC data across studies using standardized heating rates (e.g., 10°C/min) and validate with Accelerated Rate Calorimetry (ARC) for exothermic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。